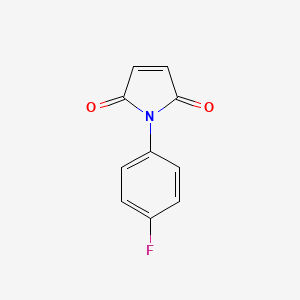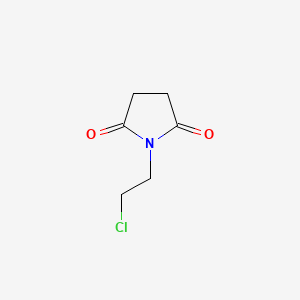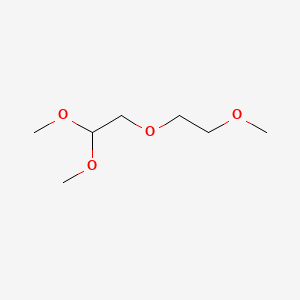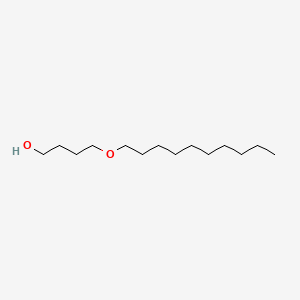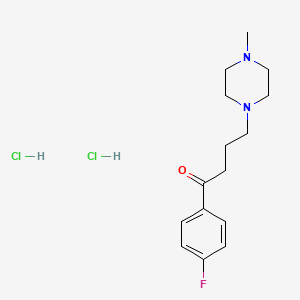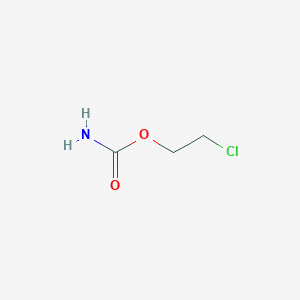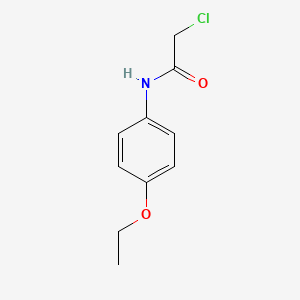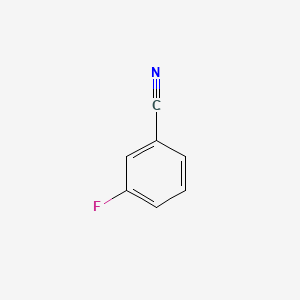
3-Methylphenylhydrazine hydrochloride
Vue d'ensemble
Description
3-Methylphenylhydrazine hydrochloride, also known as m-Tolylhydrazine hydrochloride, is an organic compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H . This indicates the structural arrangement of atoms in the molecule but does not provide a visual representation. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 184-194 °C . It is slightly soluble in DMSO, methanol, and water . The compound should be stored in a dark place, sealed, and at room temperature .Applications De Recherche Scientifique
Tumorigenic Effects
3-Methylphenylhydrazine hydrochloride has been studied for its tumorigenic effects. For instance, 4-Methylphenylhydrazine hydrochloride was investigated for its potential to induce lung and blood vessel tumors in Swiss mice through both subcutaneous injections and intragastric instillations (Tóth, Tompa, & Patil, 1977). Another study focused on the tumorigenic potential of 4-substituted phenylhydrazines, including 4-Methylphenylhydrazine hydrochloride, when administered subcutaneously to Swiss mice (Tóth & Nagel, 1981).
Antimicrobial Applications
The compound has been used in synthesizing pyrazoline derivatives bearing an indole moiety, which exhibited antimicrobial properties. For instance, 1‐(p‐Methylphenyl)‐3,5‐diaryl‐2‐pyrazoline derivatives showed promising antimicrobial activity, including against Klebsiella pneumoniae and Candida glabrata (Özdemir et al., 2013).
Metabolic Activation Studies
Studies have also focused on the metabolism of arylhydrazines like 4-methylphenylhydrazine hydrochloride by enzymes such as cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase, primarily in the context of mouse lungs (Lawson, 1987).
Synthesis of Analogs and Derivatives
Research includes the synthesis of various derivatives and analogs of this compound. For example, 3-Methyl-2-phenyl-1-substituted-indole derivatives, considered as indomethacin analogs, were prepared and evaluated for their anti-inflammatory and analgesic activities (Abdellatif, Lamie, & Omar, 2016).
Chemical Synthesis Process Research
The compound has been used in process research, like the synthesis of 1-(3,4-Dichloropheny)-3-Methyl-Pyrazolone-5-one, showcasing its role in the development of new chemical processes (Yu et al., 2012).
Safety and Hazards
3-Methylphenylhydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Analyse Biochimique
Biochemical Properties
3-Methylphenylhydrazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a reducing agent, where it donates electrons to other molecules. This property makes it useful in the synthesis of 3H-1,2,4-triazol-3-ones via NiCl2-promoted cascade annulation of hydrazonoyl chlorides and sodium cyanate . Additionally, this compound can form hydrazones with carbonyl compounds, which are important intermediates in organic synthesis.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . This compound can also interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, it may inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, resulting in decreased energy production . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as prolonged oxidative stress and metabolic disruption.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. For example, high doses of this compound may cause significant oxidative stress, leading to cell damage and apoptosis . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a measurable response in the animal model. Toxic or adverse effects at high doses may include liver and kidney damage, as well as disruptions in metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role as a reducing agent and its interactions with carbonyl compounds. It can affect metabolic flux by inhibiting key enzymes in pathways such as the TCA cycle and glycolysis . Additionally, this compound may interact with cofactors such as NADH and FADH2, influencing their availability and utilization in metabolic reactions. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound may be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues may also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production and oxidative stress responses. The localization of this compound to specific subcellular regions can influence its effectiveness in biochemical reactions and its overall impact on cellular function.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-Methylphenylhydrazine hydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "3-Methylbenzaldehyde", "Hydrazine hydrate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 3-Methylbenzaldehyde is reacted with hydrazine hydrate in the presence of ethanol and a catalytic amount of sodium hydroxide to form 3-Methylphenylhydrazine.", "Step 2: The resulting 3-Methylphenylhydrazine is then treated with hydrochloric acid to form 3-Methylphenylhydrazine hydrochloride.", "Step 3: The product is then purified through recrystallization using a suitable solvent such as ethanol or water." ] } | |
Numéro CAS |
637-04-7 |
Formule moléculaire |
C7H11ClN2 |
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
hydron;(3-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H |
Clé InChI |
SHTBTGXNVWYODU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN.Cl |
SMILES canonique |
[H+].CC1=CC(=CC=C1)NN.[Cl-] |
| 637-04-7 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


